molecular formula C9H8N6OS2 B5115184 7-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5115184
M. Wt: 280.3 g/mol
InChI Key: SHWYCVCMULJOPG-UHFFFAOYSA-N
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Description

7-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that features a unique combination of a tetrazole ring and a thiazolopyrimidine core

Properties

IUPAC Name

7-[(1-methyltetrazol-5-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6OS2/c1-14-9(11-12-13-14)18-5-6-4-7(16)15-2-3-17-8(15)10-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWYCVCMULJOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction of azides with nitriles under mild conditions . The thiazolopyrimidine core can be synthesized through the condensation of appropriate thioamides and α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

7-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under mild to moderate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 7-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor proteins . The thiazolopyrimidine core may interact with nucleic acids or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its combination of a tetrazole ring and a thiazolopyrimidine core, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications .

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